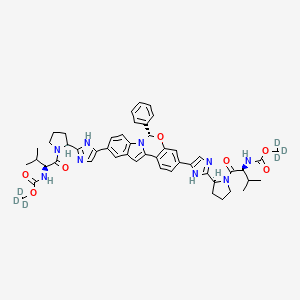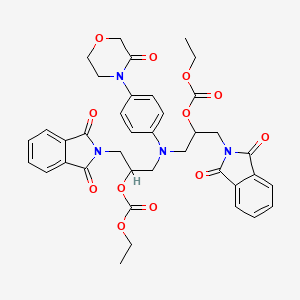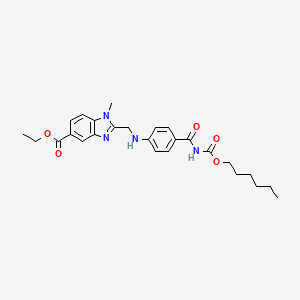
Des-(N-2-pyridyl-beta-alanine Ethyl Ester) 4'-Des(imino)-4'-oxo Dabigatran Etexilate 5-Ethyl Carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Des-(N-2-pyridyl-beta-alanine Ethyl Ester) 4’-Des(imino)-4’-oxo Dabigatran Etexilate 5-Ethyl Carboxylate is a derivative of Dabigatran Etexilate, a well-known anticoagulant medication. This compound is often studied as an impurity or a metabolite of Dabigatran Etexilate, providing insights into the drug’s stability, metabolism, and potential side effects .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Des-(N-2-pyridyl-beta-alanine Ethyl Ester) 4’-Des(imino)-4’-oxo Dabigatran Etexilate 5-Ethyl Carboxylate typically involves multiple steps, including esterification, amidation, and cyclization reactions. The starting materials are carefully chosen to ensure high yield and purity. Reaction conditions such as temperature, pH, and solvent choice are optimized to facilitate the desired transformations.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to ensure consistent quality and efficiency. Advanced purification techniques such as chromatography and crystallization are employed to isolate the final product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
Des-(N-2-pyridyl-beta-alanine Ethyl Ester) 4’-Des(imino)-4’-oxo Dabigatran Etexilate 5-Ethyl Carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction can replace one functional group with another, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst choice are crucial for achieving the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Wissenschaftliche Forschungsanwendungen
Des-(N-2-pyridyl-beta-alanine Ethyl Ester) 4’-Des(imino)-4’-oxo Dabigatran Etexilate 5-Ethyl Carboxylate is utilized in various scientific research applications, including:
Chemistry: Studying the compound’s reactivity and stability helps in understanding the behavior of related anticoagulant drugs.
Biology: Investigating the compound’s interactions with biological molecules provides insights into its metabolic pathways and potential side effects.
Medicine: Researching the compound’s pharmacokinetics and pharmacodynamics aids in optimizing anticoagulant therapies.
Industry: The compound is used in quality control and stability testing of pharmaceutical products.
Wirkmechanismus
The mechanism of action of Des-(N-2-pyridyl-beta-alanine Ethyl Ester) 4’-Des(imino)-4’-oxo Dabigatran Etexilate 5-Ethyl Carboxylate involves its interaction with specific molecular targets, such as thrombin, an enzyme involved in blood clotting. By inhibiting thrombin, the compound prevents the formation of blood clots, thereby exerting its anticoagulant effects. The pathways involved include the inhibition of fibrin formation and platelet aggregation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dabigatran Etexilate: The parent compound, widely used as an anticoagulant.
Desmethyl Dabigatran: A metabolite of Dabigatran Etexilate with similar anticoagulant properties.
Dabigatran Acyl Glucuronide: Another metabolite involved in the drug’s metabolism.
Uniqueness
Des-(N-2-pyridyl-beta-alanine Ethyl Ester) 4’-Des(imino)-4’-oxo Dabigatran Etexilate 5-Ethyl Carboxylate is unique due to its specific structural modifications, which may influence its reactivity, stability, and interactions with biological molecules. These differences make it a valuable compound for studying the pharmacokinetics and pharmacodynamics of Dabigatran Etexilate .
Eigenschaften
Molekularformel |
C26H32N4O5 |
|---|---|
Molekulargewicht |
480.6 g/mol |
IUPAC-Name |
ethyl 2-[[4-(hexoxycarbonylcarbamoyl)anilino]methyl]-1-methylbenzimidazole-5-carboxylate |
InChI |
InChI=1S/C26H32N4O5/c1-4-6-7-8-15-35-26(33)29-24(31)18-9-12-20(13-10-18)27-17-23-28-21-16-19(25(32)34-5-2)11-14-22(21)30(23)3/h9-14,16,27H,4-8,15,17H2,1-3H3,(H,29,31,33) |
InChI-Schlüssel |
KQGKRFMCBPNHTR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCOC(=O)NC(=O)C1=CC=C(C=C1)NCC2=NC3=C(N2C)C=CC(=C3)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


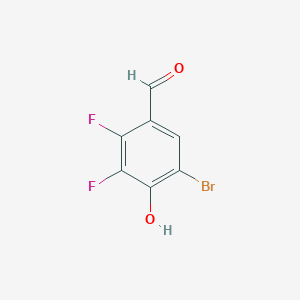
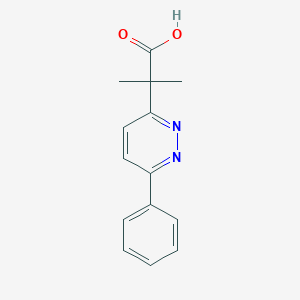
![(3aS,4R,6S,7R,7aR)-7-hydroxy-6-[[(2R,3R,4R)-3-hydroxy-2-[tri(propan-2-yl)silyloxymethyl]-3,4-dihydro-2H-pyran-4-yl]oxy]-4-[tri(propan-2-yl)silyloxymethyl]-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-2-one](/img/structure/B13432582.png)
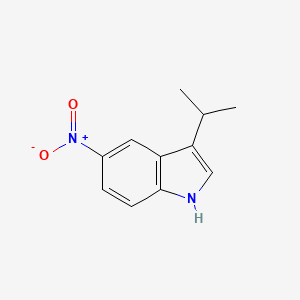
![2-[methyl-[[4-(4-propan-2-yloxyphenyl)-1H-pyrrol-3-yl]methyl]amino]ethanol](/img/structure/B13432586.png)

![3-(Thiazol-2-yl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B13432612.png)

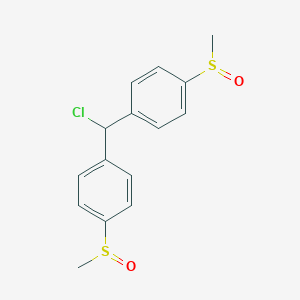
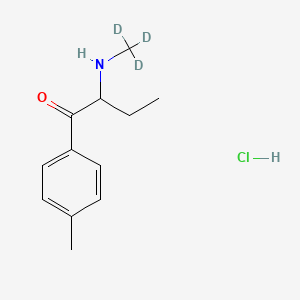
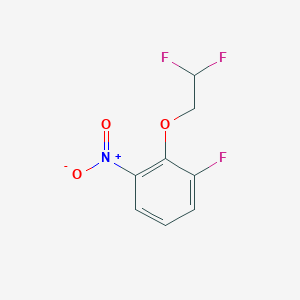
![(2S)-1-[2-[2-(2-Phenylethyl)-1,3-dioxolan-2-yl]phenoxy]-3-(propylamino)-2-propanol](/img/structure/B13432647.png)
